molecular formula C10H9NO B084054 4-Acetylphenylacetonitrile CAS No. 10266-42-9

4-Acetylphenylacetonitrile

Cat. No.: B084054
CAS No.: 10266-42-9
M. Wt: 159.18 g/mol
InChI Key: OGRJRTLLXHAMOD-UHFFFAOYSA-N
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Description

4-Acetylphenylacetonitrile is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of a phenyl group attached to an acetonitrile moiety. This compound is a white to light yellow crystalline solid with a melting point of approximately 84°C . It is relatively stable under standard laboratory conditions and is used in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylphenylacetonitrile can be synthesized through several methods. One common method involves the reaction of 4’-Bromoacetophenone with 4-Isoxazoleboronic Acid Pinacol Ester in the presence of a palladium catalyst and potassium fluoride in dimethyl sulfoxide at 130°C for 16 hours under an inert atmosphere . This method yields the desired product with high efficiency.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory syntheses. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Acetylphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-Acetylphenylacetonitrile is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Acetylphenylacetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids or amides, which can then participate in various biochemical reactions. The phenyl ring allows for interactions with aromatic compounds and enzymes, facilitating its role in chemical and biological processes .

Comparison with Similar Compounds

    Phenylacetoacetonitrile: Similar in structure but with different reactivity and applications.

    Benzyl Cyanide: Another nitrile compound with distinct chemical properties.

Uniqueness: 4-Acetylphenylacetonitrile is unique due to its combination of a phenyl group and an acetonitrile moiety, providing a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various research and industrial applications .

Properties

IUPAC Name

2-(4-acetylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRJRTLLXHAMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145441
Record name 4-Acetylphenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10266-42-9
Record name 4-Acetylbenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10266-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetylphenylacetonitrile
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Record name 4-Acetylphenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetylphenylacetonitrile
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